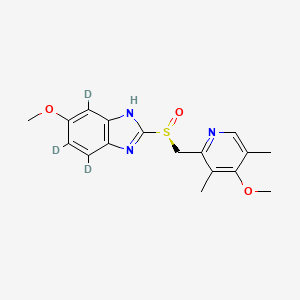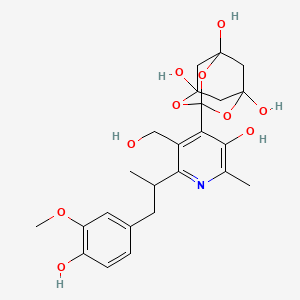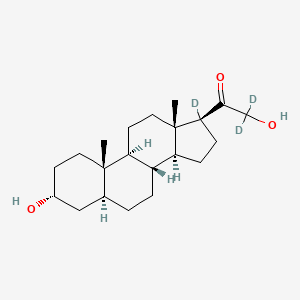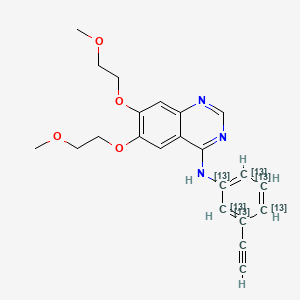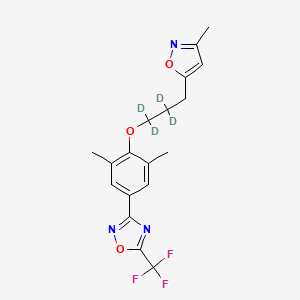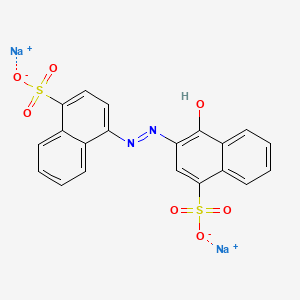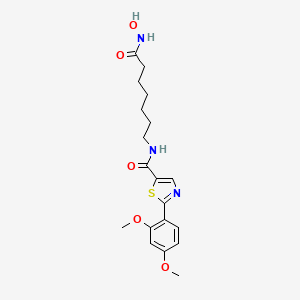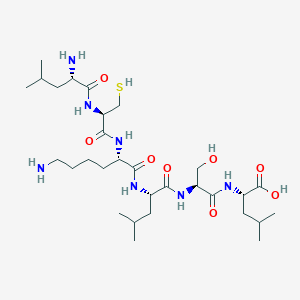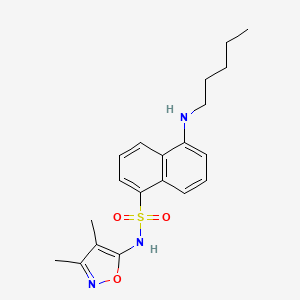
ETA antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETA antagonist 1 is a compound that targets the endothelin type A receptor, a specific receptor in the body that plays a crucial role in regulating vascular tone and blood pressure. Endothelin type A receptor antagonists have garnered significant attention in the medical field for their potential in treating various cardiovascular and renal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of imidazole series compounds, which are evaluated for their binding modes and structural basis of inhibitory activity . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of ETA antagonist 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and dynamic mass redistribution assays are employed to evaluate the pharmacological parameters of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ETA antagonist 1 undergoes various types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
ETA antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding modes and inhibitory activity of endothelin type A receptor antagonists.
Biology: Investigated for its role in regulating vascular tone and blood pressure.
Medicine: Used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions.
Industry: Employed in high-throughput screening assays to evaluate pharmacological parameters.
Mécanisme D'action
ETA antagonist 1 works by blocking the binding of endothelin-1 to the endothelin type A receptor, thereby preventing the cascade of events that lead to vasoconstriction . This results in vasodilation, or the widening of blood vessels, which helps to lower blood pressure and improve blood flow. Additionally, this compound may have anti-proliferative and anti-inflammatory effects on vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Bosentan: A pyrimidine sulfonamide with a relative selectivity for endothelin receptors.
Ambrisentan: A propanoic acid derivative with high selectivity for endothelin type A receptors.
Atrasentan: A carboxylic acid derivative with high affinity for endothelin type A receptors.
Uniqueness
ETA antagonist 1 is unique in its specific binding affinity and inhibitory activity towards the endothelin type A receptor. Its ability to selectively block this receptor makes it a valuable tool in the treatment of various cardiovascular and renal conditions .
Propriétés
Formule moléculaire |
C20H25N3O3S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-(pentylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H25N3O3S/c1-4-5-6-13-21-18-11-7-10-17-16(18)9-8-12-19(17)27(24,25)23-20-14(2)15(3)22-26-20/h7-12,21,23H,4-6,13H2,1-3H3 |
Clé InChI |
FGLMWLPVEOAXOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=C(C(=NO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
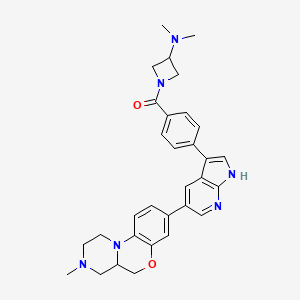
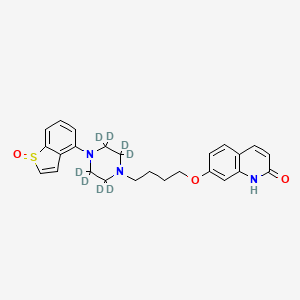
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
